molecular formula C23H27N3O4S B2999654 N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-03-8

N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2999654
CAS No.: 537680-03-8
M. Wt: 441.55
InChI Key: CPGPITOWQUKMRU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its complex structure that incorporates thioxo and carboxamide functional groups, which are known to enhance biological activity. The following sections explore its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, with a molecular weight of 411.52 g/mol. The structural features that contribute to its biological activity include:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H25N3O3S
Molecular Weight411.52 g/mol
PurityTypically 95%

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. It has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating significant antimicrobial activity comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .

Antitumor Activity

The compound has also shown promise in antitumor studies. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines including KB (human oral cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance its antitumor efficacy .

The proposed mechanism of action involves the inhibition of topoisomerase II and interaction with DNA. This interaction is crucial for disrupting the replication process in cancer cells. Molecular docking studies have provided insights into how this compound binds effectively to target sites on DNA .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of microorganisms. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains.

Study 2: Antitumor Screening

A study focused on evaluating the cytotoxic effects of this compound on human tumor cell lines revealed that it induced apoptosis in cancer cells while sparing normal cells. The findings suggest potential therapeutic applications in oncology .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-12-7-8-13(2)16(9-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPITOWQUKMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.